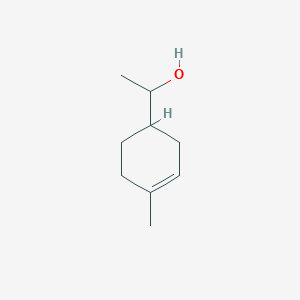

1-(4-Methyl-3-cyclohexen-1-yl)ethanol

Description

1-(4-Methyl-3-cyclohexen-1-yl)ethanol is a secondary alcohol featuring a cyclohexenyl substituent with a methyl group at the 4-position. The compound’s cyclohexenyl backbone and hydroxyl group make it a versatile intermediate in pharmaceuticals, fragrances, and specialty chemicals .

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-(4-methylcyclohex-3-en-1-yl)ethanol |

InChI |

InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h3,8-10H,4-6H2,1-2H3 |

InChI Key |

GLBZSENPZLIMDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Methyl-3-cyclohexen-1-yl)-ethanone (CAS 6090-09-1)

- Structure: Ketone analog of the target ethanol compound.

- Applications : Recognized as GRAS (Generally Recognized As Safe) by FEMA (FEMA 4827) for use in food flavoring, with a low estimated daily intake (0.4 µg/person/day) .

- Metabolism : Undergoes reduction to the corresponding alcohol or oxidation of the cyclohexene ring, followed by conjugation and excretion .

- Toxicity: High NOAEL (200 mg/kg bw/day) for related compounds suggests low toxicity .

α-Terpineol (CAS 98-55-5)

- Structure: Tertiary alcohol (2-(4-methyl-3-cyclohexen-1-yl)-2-propanol) with a bulkier isopropyl group.

- Natural Occurrence : Found in Brasiliorchis picta and other orchids, indicating natural sourcing compared to synthetic routes for the target compound .

- Applications: Widely used in fragrances and antimicrobial formulations due to its monoterpene structure .

Cyclohexenyl Derivatives with Extended Chains

Bisabolol Oxide B

- Structure: C15H26O2 with a tetrahydrofuranmethanol and 4-methyl-3-cyclohexen-1-yl group .

- Applications: Used in cosmetics for its anti-inflammatory properties. The extended heptenol chain enhances lipophilicity, contrasting with the simpler ethanol derivative .

2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol (CAS 55708-87-7)

- Structure : Ether derivative with an ethoxy group.

Cyclohexenyl Alcohols with Varied Substituents

1-(4-Isopropylcyclohexyl)ethanol

Comparative Data Table

Key Research Findings

- Synthetic Utility: Cyclohexenyl alcohols like 1-(4-Methyl-3-cyclohexen-1-yl)ethanol serve as precursors in stereoselective syntheses, such as the preparation of eudesmane diols via photocycloaddition .

- Metabolic Pathways : The ketone analog undergoes reduction to the alcohol form, suggesting interconversion in biological systems .

- Regulatory Differences : While the ketone derivative is GRAS-approved, the ether variant (CAS 55708-87-7) faces stricter regulatory scrutiny, highlighting the impact of functional groups on safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.